2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 429.92 g/mol. This compound is classified as an acetamide derivative, featuring a complex structure that includes a thioether linkage and a dihydropyrazine moiety. The compound is of interest in pharmaceutical research, particularly for its potential applications in medicinal chemistry.
The synthesis of 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common approach includes the following steps:
The reactions may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and catalysts to enhance yields and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to monitor the progress and purity of the reactions.
The compound's structure can be represented using various chemical notation systems, including InChI and SMILES formats:
InChI=1S/C21H20ClN3O3S/c1-13-4-5-15(10-14(13)2)24-19(26)12-29-20-21(27)25(9-8-23-20)16-6-7-18(28-3)17(22)11-16/h4-11H,12H2,1-3H3,(H,24,26)
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)C
The molecular weight is approximately 429.92 g/mol, with the presence of chlorine and sulfur atoms contributing to its unique properties. The structure features multiple aromatic rings and functional groups that influence its reactivity and biological activity.
The compound may participate in various chemical reactions typical for acetamides and thioethers, including:
These reactions often require specific conditions such as pH control, temperature regulation, and sometimes the use of protective groups to prevent undesired side reactions.
The mechanism of action for 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is not extensively documented in literature but can be inferred based on its structural features:
Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects in biological systems.
While specific physical property data such as density or melting point are often not provided for proprietary compounds, general characteristics include:
Key chemical properties include:
Relevant data from databases indicate that this compound maintains structural integrity under standard laboratory conditions .
This compound has potential applications in various fields:
Its unique properties make it suitable for further investigation in pharmacological studies aimed at developing new therapeutic agents .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: